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molecular formula C9H8BrIO2 B1508695 Methyl 4-(bromomethyl)-3-iodobenzoate CAS No. 229028-10-8

Methyl 4-(bromomethyl)-3-iodobenzoate

Cat. No. B1508695
M. Wt: 354.97 g/mol
InChI Key: WIEKIKAFLIHTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09428502B2

Procedure details

Into a 100-mL round-bottom flask, was placed a mixture of methyl 3-iodo-4-methylbenzoate (compound 5.3, 3.00 g, 10.9 mmol) in CCl4 (50 mL), NBS (2.9 g, 16.3 mmol), azobisisobutyronitrile (360 mg, 2.19 mmol) and potassium carbonate (1.65 g, 11.9 mmol). The resulting mixture was stirred overnight at 70° C., then cooled to room temperature and concentrated under reduced pressure. The residue was diluted with EtOAc (100 mL) and the mixture was washed with brine (2×50 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography with ethyl acetate/petroleum ether (1:20) as the eluent to yield 3.0 g (78%) of the title compound as a yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:5]([O:7][CH3:8])=[O:6].C1C(=O)N([Br:20])C(=O)C1.N(C(C)(C)C#N)=NC(C)(C)C#N.C(=O)([O-])[O-].[K+].[K+]>C(Cl)(Cl)(Cl)Cl>[Br:20][CH2:12][C:11]1[CH:10]=[CH:9][C:4]([C:5]([O:7][CH3:8])=[O:6])=[CH:3][C:2]=1[I:1] |f:3.4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
IC=1C=C(C(=O)OC)C=CC1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C(C(=O)OC)C=CC1C
Name
Quantity
2.9 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
360 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
1.65 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred overnight at 70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100-mL round-bottom flask, was placed
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOAc (100 mL)
WASH
Type
WASH
Details
the mixture was washed with brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography with ethyl acetate/petroleum ether (1:20) as the eluent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCC1=C(C=C(C(=O)OC)C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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